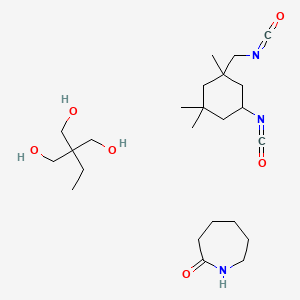
Azepan-2-one;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepan-2-one;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane is a complex organic compound that consists of multiple functional groups, including an azepanone ring, a diol, and isocyanate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-2-one;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane typically involves multi-step organic reactions. The azepanone ring can be synthesized through cyclization reactions, while the diol and isocyanate groups can be introduced through subsequent functionalization steps. Common reagents used in these reactions include amines, alcohols, and isocyanates under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the reactivity of isocyanate groups.
Analyse Des Réactions Chimiques
Types of Reactions
Azepan-2-one;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The azepanone ring can be reduced to form secondary amines.
Substitution: The isocyanate groups can react with nucleophiles such as amines or alcohols to form ureas or carbamates.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., primary amines). Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions include ureas, carbamates, secondary amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as components in drug delivery systems.
Medicine
In medicine, the compound’s derivatives could be investigated for their therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and adhesives due to its reactive isocyanate groups.
Mécanisme D'action
The mechanism of action of Azepan-2-one;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane involves its interaction with various molecular targets. The isocyanate groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The azepanone ring and diol groups may also contribute to the compound’s overall reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caprolactam: Similar to the azepanone ring in structure but lacks the additional functional groups.
Trimethylolpropane: Contains a diol group similar to 2-ethyl-2-(hydroxymethyl)propane-1,3-diol but lacks the azepanone and isocyanate groups.
Isophorone diisocyanate: Contains isocyanate groups similar to 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane but lacks the azepanone and diol groups.
Uniqueness
The uniqueness of Azepan-2-one;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane lies in its combination of multiple functional groups, which allows for a wide range of chemical reactions and applications. This makes it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C24H43N3O6 |
|---|---|
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
azepan-2-one;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane |
InChI |
InChI=1S/C12H18N2O2.C6H11NO.C6H14O3/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;8-6-4-2-1-3-5-7-6;1-2-6(3-7,4-8)5-9/h10H,4-7H2,1-3H3;1-5H2,(H,7,8);7-9H,2-5H2,1H3 |
Clé InChI |
YZWTXTICMTVIHN-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)(CO)CO.CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C1CCC(=O)NCC1 |
Numéros CAS associés |
68610-70-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


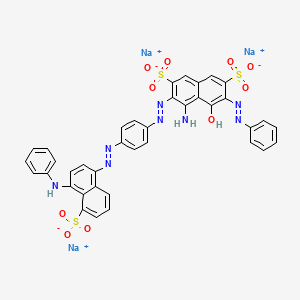
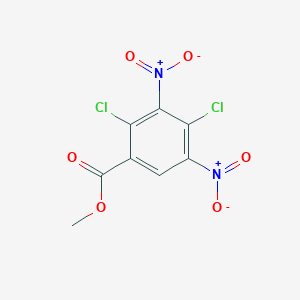

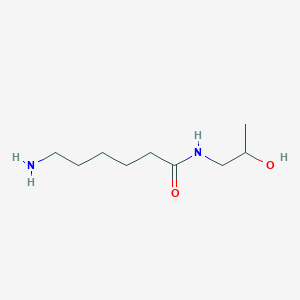
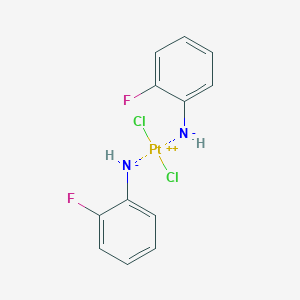



![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)
![O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14463814.png)
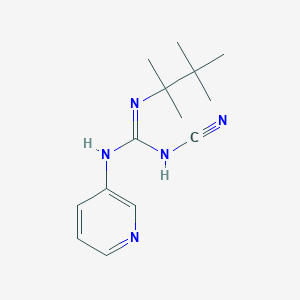
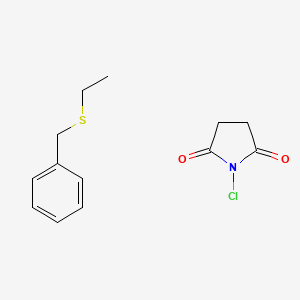
![1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt](/img/structure/B14463822.png)

